molecular formula C8H10O2 B086604 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 120-74-1

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B086604
CAS No.: 120-74-1
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 5-norbornene-2-carboxylic acid, is an organic compound with the molecular formula C8H10O2. It is a bicyclic compound featuring a norbornene skeleton with a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Mechanism of Action

Target of Action

5-Norbornene-2-carboxylic acid, also known as Norbornenecarboxylic acid or Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a versatile building block for the synthesis of various functional materials . It is used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .

Mode of Action

The compound is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . It has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .

Biochemical Pathways

The compound is involved in the step-growth, radically mediated thiol-norbornene photopolymerization used to create versatile, stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels . The reaction is cytocompatible and allows for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .

Result of Action

The compound’s action results in the formation of polymers with controlled molecular weight and structure . It also allows for the encapsulation of human mesenchymal stem cells in poly (ethylene glycol)-co-peptide hydrogels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert gas environment and should avoid exposure to air . It is also recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants in a suitable solvent such as toluene or xylene.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    5-Norbornene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    Ethyl 5-norbornene-2-carboxylate: An ester derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

This compound is unique due to its specific norbornene structure combined with a carboxylic acid functional group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUSUBEMUKACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28551-71-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer
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DSSTOX Substance ID

DTXSID80883313
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Molecular Weight

138.16 g/mol
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CAS No.

120-74-1, 934-30-5
Record name 5-Norbornene-2-carboxylic acid
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Record name Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
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Record name 5-Norbornene-2-carboxylic acid, exo-
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Synthesis routes and methods I

Procedure details

49.5 g of acrylic acid was added to 49.9 g of cyclopentadiene and 40 ml of diethyl ether, and a reaction was allowed to react at room temperature for 2 hr with stirring. After the completion of the reaction, the reaction mixture was concentrated and purified by distillation to give 78.0 g (yield: 82%) of an intended product.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

67.0 g (269 mmol) of the Diels-Alder adduct was dissolved in 1040 ml of a mixture solvent of tetrahydrofuran-water (5:2), 70.5 g (1.08 mol) of potassium hydroxide (85%) in 300 ml of water was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After distilling out tetrahydrofuran, the product was neutralized with 94 ml of concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (200 ml×4). The extract was dried on anhydrous magnesium sulfate, the solution was filtered, and the solvent was distilled off to obtain 38.8 g of crude 5-norbornene-2-carboxylic acid. Crude yield: 100%.
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1040 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

19.0 g (58.5 mmol) of the Diels-Alder adduct was dissolved in 115 ml of tetrahydrofuran, 12.9 g (300 mmol) of sodium hydroxide in 140 ml of water was added on ice cooling, the mixture was stirred at room temperature for 24 hours. After distilling off tetrahydrofuran, the product was neutralized with 27 ml of concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (100 ml×4). The extract was dried over anhydrous magnesium sulfate, the solution was filtered, and the solvent was distilled off to obtain 8.3 g of crude 5-norbornene-2-carboxylic acid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

95.0 g (382 mmol) of the Diels-Alder adduct obtained in the above step was dissolved in 950 ml of tetrahydrofuran, 103 g (1.57 mol) of potassium hydroxide (85%) in 760 ml of water was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After tetrahydrofuran was distilled off from the reaction mixture, the residue was neutralized with 138 ml of concentrated hydrochloric acid, and the solution was extracted with a mixture solvent of hexane-methylene chloride (98:2) (200 ml×4). The extract was dried over anhydrous magnesium sulfate and filtered, the distilled off, and 45.0 g of crude 5-norbornene-2-carboxylic acid was obtained. Crude yield: 83%.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
950 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The propargyl ester of 2-norborn-5-ene carboxylic acid was prepared by Diels-Alder reaction of propargyl acrylate and cyclopentadiene at ambient temperature. Dimethylchlorosilane (56.4g) was added portionwise to 100 grams of this norbornene carboxylate ester and 0.16 g Karstedt catalyst under nitrogen at 70° C. After exotherming to 80° C., the mixture was stirred for 3 hours at 70° C., stripped under light vacuum and then distilled. The product, ##STR13## (84% purity by GC), distilled at 100°-105° C. at 0.07 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
norbornene carboxylate ester
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
Karstedt catalyst
Quantity
0.16 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 5-Norbornene-2-carboxylic acid?

A1: 5-Norbornene-2-carboxylic acid has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: Is there spectroscopic data available for 5-Norbornene-2-carboxylic acid?

A2: Yes, researchers have used various spectroscopic techniques to characterize 5-Norbornene-2-carboxylic acid. For example, 1H NMR studies have been used to determine the ratio of endo and exo isomers in synthesized samples [], while 13C NMR analysis has been employed to study the correlation between carbon-proton and proton-proton coupling constants []. Infrared (IR) spectroscopy is also commonly used to confirm the presence of specific functional groups, like carbonyl groups, within the molecule [].

Q3: Is 5-Norbornene-2-carboxylic acid compatible with common organic solvents?

A3: Yes, 5-Norbornene-2-carboxylic acid and many of its derivatives exhibit good solubility in common organic solvents like toluene, dichloromethane, and chloroform. This solubility is crucial for its use in polymerization reactions and other chemical transformations [, ].

Q4: How does the structure of 5-Norbornene-2-carboxylic acid derivatives impact polymer properties?

A4: The incorporation of 5-Norbornene-2-carboxylic acid and its derivatives into polymers significantly influences their properties. For instance, incorporating bulky ester substituents, like butyl groups, can lower the glass transition temperature (Tg) of resulting polynorbornene copolymers []. In contrast, using methyl esters as substituents generally leads to higher Tg values []. This tunability allows researchers to tailor the thermal properties of the polymer for specific applications.

Q5: How is 5-Norbornene-2-carboxylic acid employed in the Catellani reaction?

A5: The potassium salt of 5-Norbornene-2-carboxylic acid has shown remarkable utility in palladium-catalyzed Catellani reactions [, ]. It acts as both a catalytic mediator and a base, facilitating the activation of aryl halides and subsequent coupling reactions. Notably, it has enabled the use of epoxides as alkylating reagents in these reactions, expanding the scope and utility of this powerful transformation [, ].

Q6: What role does 5-Norbornene-2-carboxylic acid play in ring-opening metathesis polymerization (ROMP)?

A6: 5-Norbornene-2-carboxylic acid serves as a key building block in the synthesis of monomers for ROMP [, , , , , ]. The norbornene double bond readily participates in ROMP, enabling the creation of well-defined polymers with controlled molecular weights and architectures. This approach is particularly useful for generating polymers with functional groups derived from the carboxylic acid moiety, enabling diverse applications.

Q7: Are there any drug delivery applications utilizing 5-Norbornene-2-carboxylic acid derivatives?

A9: Yes, 5-Norbornene-2-carboxylic acid derivatives have shown promise in targeted drug delivery strategies. Researchers have explored its use in liposomal formulations for controlled drug release []. By incorporating tetrazine-modified lipids containing the compound into liposomes, they achieved accelerated drug release specifically within tumors via a bioorthogonal inverse electron demand Diels–Alder (IEDDA) reaction triggered by norbornene derivatives []. This approach highlights the potential of this compound in developing targeted therapies.

Q8: What analytical techniques are commonly employed to characterize 5-Norbornene-2-carboxylic acid-based polymers?

A10: Several analytical techniques are crucial for characterizing 5-Norbornene-2-carboxylic acid-based polymers. Gel permeation chromatography (GPC) is widely used to determine the molecular weight and molecular weight distribution of the polymers [, , ]. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information on the polymer's structure, composition, and tacticity [, , ]. Additionally, techniques like differential scanning calorimetry (DSC) are employed to study the thermal properties of the polymers, such as their glass transition temperature (Tg) [, , ].

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